molecular formula C3H8 B1600165 Propane-2,2-d2 CAS No. 2875-95-8

Propane-2,2-d2

Cat. No. B1600165
CAS RN: 2875-95-8
M. Wt: 46.11 g/mol
InChI Key: ATUOYWHBWRKTHZ-SMZGMGDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propane-2,2-d2, also known as deuterated propane, is a variant of propane where two hydrogen atoms are replaced by deuterium . It has a molecular formula of CH3CD2CH3 and a molecular weight of 46.11 g/mol.


Molecular Structure Analysis

Propane-2,2-d2 is a variant of propane, which is a simple alkane with three carbon atoms. The two deuterium atoms are located at the second carbon atom . The conformational isomers of propane have been studied, and it has been found that propane has a slightly higher barrier to rotation than ethane due to a new steric interaction .


Chemical Reactions Analysis

The direct formation of propene from propane is a well-established commercial process . This process is environmentally preferred to the current large-scale sources of propene from steam cracking and fluid catalytic cracking . Propane-2,2-d2, like propane, can undergo similar reactions .


Physical And Chemical Properties Analysis

Propane-2,2-d2 is a gas with a vapor density of 1.5 (vs air) and a vapor pressure of 8.42 atm at 21.1 °C . It has a boiling point of -42.1 °C and a melting point of -188 °C .

Scientific Research Applications

Mass Spectrometry Analysis

Propane-2,2-d2 has been studied in mass spectrometry to understand its fragmentation and isotopic effects. Kropf et al. (1960) analyzed the mass spectra of propane and propane‐2,2‐d2, finding significant changes in the mass spectral pattern due to deuterium substitution. This study contributes to the understanding of unimolecular reactions and metastable ion peaks in mass spectrometry (Kropf et al., 1960).

Flammability Studies

Research by Cashdollar et al. (2000) included propane-2,2-d2 in a study on the flammability of various gases. This research is crucial for industries that deal with flammable gases, offering insights into explosion hazards and flammability limits (Cashdollar et al., 2000).

Hydrogen Isotope Distribution

Xie et al. (2018) explored the D/H fractionation between different positions in propane, including propane-2,2-d2. This research has potential applications in geo-thermometry for natural gas systems and in understanding thermogenic production mechanisms (Xie et al., 2018).

Hyperpolarization Studies

Kovtunov et al. (2014) investigated hyperpolarized propane-d6, which is closely related to propane-2,2-d2, using parahydrogen-induced polarization. This study has implications for bioimaging applications, including pulmonary low-field MRI, highlighting the nontoxic nature and long lifetime of hyperpolarized propane gas (Kovtunov et al., 2014).

Propane Dehydrogenation

Chen et al. (2021) reviewed the advances in propane dehydrogenation technology, an important process for producing propylene. This review addresses the challenges in adsorption, activation, and desorption of propane on heterogeneous catalysts, which is crucial for efficient catalyst design (Chen et al., 2021).

Renewable Propane Synthesis

Menon et al. (2015) focused on constructing microbial biosynthetic pathways for renewable propane production. This study contributes to the development of new biofuel platforms and addresses limitations in the bio-availability of propane precursors (Menon et al., 2015).

Future Directions

The development of technologies to produce renewable “green” propane are gaining traction . This, coupled with new catalytic processes, will provide the platform to produce green propene . Future research should focus on the low-temperature activation of CO2 as a priority .

Relevant Papers

Several relevant papers were found during the search. These include a critical review on the direct and oxidative dehydrogenation of propane , a paper on the mass spectra of propane and Propane-2,2-d2 , and others. These papers provide valuable insights into the properties and potential applications of Propane-2,2-d2.

properties

IUPAC Name

2,2-dideuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426000
Record name Propane-2,2-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propane-2,2-d2

CAS RN

2875-95-8
Record name Propane-2,2-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2875-95-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

For example, according to the experimental examination of the inventors of the present invention, comparing the gas-liquid equilibrium of the three components of water, isopropyl alcohol and the extraction agent (any one of propane, propylene and CO2) at a temperature in a range between 120° and 130° C. and a pressure in a range between 80 and 100 atm, the concentration of the isopropyl alcohol in the gaseous phase in equilibrium with the liquid phase obtained by using propane as the extraction agent is unexpectedly 1.2-2.5 times higher than that obtained by using propylene and CO2 as the extraction agent, when the concentration of the isopropyl alcohol in the liquid phase free of the extraction agent is 15-20% by weight. Furthermore, when the concentration of the isopropyl alcohol in the gaseous phase is converted into the concentration of the alcohol free of the extraction agent, the converted concentration obtained by using propane as the extraction agent is as high as over 90% by weight while the concentration obtained by using propylene or CO2 as the extraction agent is about 75-85% by weight. On the other hand, comparing the concentration of the extraction agent dissolved in the liquid phase, it is about 0.1-1 mol % when the extraction agent is propane, which is about from 1/2 to 1/10 of the concentration obtained when the extraction agent is propylene or CO2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
Quantity
29.4 mol
Type
reactant
Reaction Step One
Quantity
1.3 mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propane-2,2-d2
Reactant of Route 2
Propane-2,2-d2
Reactant of Route 3
Propane-2,2-d2
Reactant of Route 4
Propane-2,2-d2
Reactant of Route 5
Propane-2,2-d2
Reactant of Route 6
Propane-2,2-d2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.